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Compound of Interest

Compound Name: Tetraboron silicide

Cat. No.: B087450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a

powerful spectroscopic technique for characterizing paramagnetic species, including defects

and dopants, in semiconductor materials like boron silicides. This guide provides a comparative

overview of ESR studies on these materials, presenting key quantitative data, detailed

experimental protocols, and a visual representation of the experimental workflow. This

information is crucial for researchers and professionals seeking to understand and manipulate

the electronic properties of boron-doped silicon for various applications.

Quantitative Data Summary
The following table summarizes key ESR parameters obtained from various studies on boron-

doped silicon materials. These parameters, including the g-factor, peak-to-peak linewidth

(ΔHpp), and spin density (Nss), are critical for identifying and quantifying paramagnetic centers.
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Material
System

g-value
Linewidth
(ΔHpp) [G]

Spin Density
(Nss) [cm⁻³]

Notes

Boron-doped

nanocrystalline

Si:H (nc-Si:H)

2.0076–2.0078 ~18 ~10¹⁶

The ESR signal

is attributed to

unpaired

electrons in the

valence band-tail

states within the

amorphous

silicon tissue of

the material's

matrix.[1]

Phosphorus-

doped nc-Si:H

(for comparison)

1.9990–1.9991 40–42 ~10¹⁷

The signal is

ascribed to

unpaired

electrons in high-

density defect

states at the

interfaces of

nanocrystallites

and the

amorphous

matrix.[1]

Boron-doped Si

nanocrystals (Si-

ncs)

~2.003 Not specified Not specified

After boron

doping, the

dangling bond

signal

disappears and

is replaced by a

signal from

silicon vacancies

(EX centers) at

the SiO₂

interfaces.[2]
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Phosphorus-

doped Si-ncs (for

comparison)

1.998 Not specified Not specified

The signal is

attributed to

conduction

electrons in the

Si nanocrystals.

[2]

Boron acceptors

in isotopically

purified ²⁸Si

Not specified
Dramatically

reduced
Not specified

The use of

isotopically

purified silicon

significantly

reduces

inhomogeneous

broadening of

the EPR lines,

allowing for more

detailed study of

substructures.[3]

Experimental Protocols
The methodologies employed in ESR studies of boron silicides are crucial for obtaining reliable

and reproducible data. Below are detailed protocols from cited research.

1. ESR Spectroscopy of Boron-Doped Nanocrystalline Silicon Films

Sample Preparation: Boron-doped nanocrystalline silicon (nc-Si:H) films were prepared

using the plasma-enhanced chemical vapor deposition (PECVD) method.[1]

ESR Spectrometer: A Bruker ESR spectrometer was used for the measurements.

Measurement Conditions:

Temperature: Room temperature.

Microwave Frequency: X-band (~9.5 GHz).

Modulation Frequency: 100 kHz.
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Microwave Power: Kept low to avoid saturation effects.

Data Analysis: The g-value, peak-to-peak linewidth (ΔHpp), and spin density (Nss) were

determined from the first derivative of the absorption spectrum. The spin density was

calculated by double integration of the ESR signal and comparison with a standard sample.

2. ESR Studies of Boron Acceptors in Isotopically Purified Silicon

Sample Preparation: Isotopically purified ²⁸Si single crystals were doped with boron to a

concentration of 3 (±1) × 10¹⁴ cm⁻³.[3]

ESR Spectrometer: A Bruker E580 EPR spectrometer was utilized.[3]

Measurement Conditions:

Temperature: 1.8 K.[3]

Microwave Frequency: Not specified, but typically X-band for such studies.

Special Considerations: The application of a large homogeneous external stress was

previously required to minimize the influence of inhomogeneous internal strain fields, which

can cause significant broadening of the EPR resonance lines.[3] However, the use of

isotopically purified silicon was shown to be the primary factor in reducing this broadening.[3]

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for conducting ESR studies on boron

silicides, from sample preparation to data analysis and interpretation.
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Caption: A flowchart of the experimental workflow for ESR studies of boron silicides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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